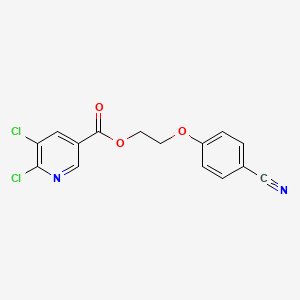

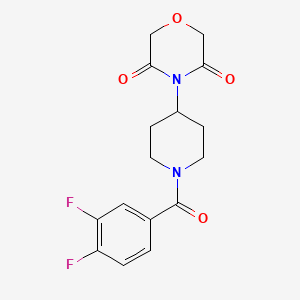

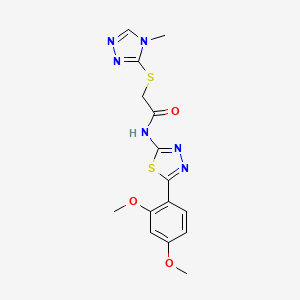

2-(4-氰基苯氧基)乙基-5,6-二氯吡啶-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves the use of organolithium reagents and nucleophilic substitution reactions . For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond . Nucleophilic addition-elimination to the azomethine substituted by halogen takes place if all azomethine bonds are halogen substituted .科学研究应用

合成和功能化

- 该化合物参与高功能化四氢吡啶的合成,四氢吡啶在有机化学中很重要,因为它们在各种合成过程中很有用 (Zhu, Lan, & Kwon, 2003).

化学反应和衍生物

- 它可以转化为衍生物,如 1,6-二氮萘、吡喃-[2,3-c]吡唑等,展示了其形成复杂有机结构的多功能性 (Harb, Hesien, Metwally, & Elnagdi, 1989).

- 新型乙基 5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃 [2,3-b]吡啶-3-羧酸酯衍生物的合成表明其具有产生具有预期降压活性的化合物的潜力 (Kumar & Mashelker, 2006).

光物理性质

- 一项关于由该化合物合成的噻吩并[2,3-b]吡啶衍生物的光物理性质的研究揭示了其在理解化学结构和荧光方面的重要性 (Ershov 等,2019).

染色和纺织工业

- 它在合成用于聚酯和尼龙 6.6 等织物的分散染料以及研究这些染料与金属的络合方面,突出了其工业相关性 (Abolude 等,2021).

药物化学和药物合成

- 参与合成乙基 4-氰基-5-羟基-2-甲基-1H-吡咯-3-羧酸酯,该化合物为吡咯衍生物库开辟了途径,在药物化学中具有重要意义 (Dawadi & Lugtenburg, 2011).

聚合物化学

- 该化合物在合成各种配位聚合物及其在硝基芳烃荧光传感中的潜力方面的作用证明了其在聚合物化学和传感技术中的实用性 (Gupta, Tomar, & Bharadwaj, 2017).

作用机制

Target of Action

It’s structurally related to a class of compounds known as diphenyl ethers . Diphenyl ethers are known to interact with various biological targets, including enzymes and receptors, influencing their function and leading to various biological effects.

Mode of Action

The compound contains a cyanophenoxy group and a dichloropyridine group . These functional groups may interact with biological targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions, leading to changes in the target’s function.

属性

IUPAC Name |

2-(4-cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3/c16-13-7-11(9-19-14(13)17)15(20)22-6-5-21-12-3-1-10(8-18)2-4-12/h1-4,7,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAIAPPKZXORHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCOC(=O)C2=CC(=C(N=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyanophenoxy)ethyl 5,6-dichloropyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2846958.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2846960.png)

![2-[2-(Sec-butyl)phenoxy]acetohydrazide](/img/structure/B2846961.png)

![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]isoindole-1,3-dione](/img/structure/B2846963.png)

![Prop-2-enyl 2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2846971.png)

![1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B2846974.png)